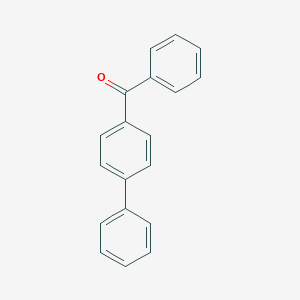

4-Benzoylbiphenyl

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoyl-containing heterocycles is well-documented in the provided papers. For instance, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes is achieved through a general and convenient method, which includes the formation of thiophene, selenophene, and tellurophene homologues . Similarly, the synthesis of benzo[1,2-b:4,5-b']bis[b]benzochalcogenophenes is performed using two consecutive cyclization reactions . These methods could potentially be adapted for the synthesis of 4-Benzoylbiphenyl by employing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by single-crystal X-ray analysis, revealing that they have completely planar molecular structures and are packed in a herringbone arrangement . This suggests that 4-Benzoylbiphenyl, with its benzoyl group, might also exhibit a planar structure conducive to herringbone packing, which is common in aromatic compounds with extended pi-systems.

Chemical Reactions Analysis

The papers do not provide specific reactions for 4-Benzoylbiphenyl. However, they do discuss the reactivity of benzoyl-substituted compounds. For example, 4-Alkylphenyl 4-benzoyloxybenzoates are synthesized through reactions with substituted benzoyl chloride . This indicates that 4-Benzoylbiphenyl could potentially undergo similar reactions, such as acylation or substitution, depending on the reactivity of the benzoyl group and the biphenyl moiety.

Physical and Chemical Properties Analysis

The physicochemical properties of benzoyl-containing heterocycles are elucidated using cyclic voltammetry (CV) and UV-vis spectra . These techniques could be applied to 4-Benzoylbiphenyl to determine its electrochemical properties and electronic transitions. Additionally, the electronic and crystal structures of related compounds are elucidated based on UV-vis spectra and electrochemical measurements , which could be relevant for understanding the properties of 4-Benzoylbiphenyl.

Applications De Recherche Scientifique

Corrosion Inhibition

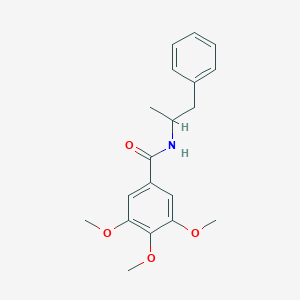

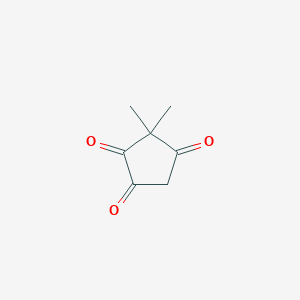

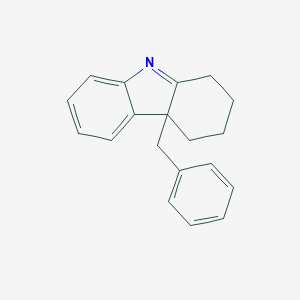

4-Benzoylbiphenyl and its derivatives have been studied for their corrosion inhibition properties. For instance, spirocyclopropane derivatives, including 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione, have shown effectiveness in inhibiting corrosion in acidic solutions. These compounds exhibit both physical and chemical adsorption processes on metal surfaces, contributing to their corrosion inhibition capabilities (Chafiq et al., 2020).

Biointerface Engineering

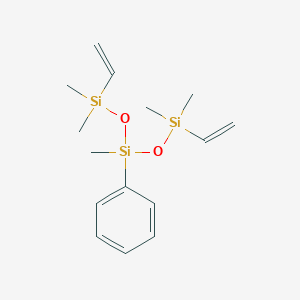

Poly(4-benzoyl-p-xylylene-co-p-xylylene), a derivative of 4-Benzoylbiphenyl, has been used in biointerface engineering. This photoreactive polymer, deposited using chemical vapor deposition, is used for surface microstructuring. Its cross-linking properties when exposed to UV light make it a valuable tool in creating chemically and topographically defined biointerfaces (Wu et al., 2012).

Electrical Conductivity in Polymers

Research on polycyclic compounds like 4-Benzoylbiphenyl has shown their application in modulating the DC conductivity of polypropylene films. These compounds introduce deep trap energy levels in the polymer, affecting the transport of charge carriers and thus influencing the electrical conductivity. This has implications for improving the performance and safety of power capacitors (Xu et al., 2022).

Photopolymerization

In the field of photopolymerization, derivatives of 4-Benzoylbiphenyl have been used as photoinitiators. These compounds, upon UV irradiation, can generate radicals that initiate the polymerization of certain materials. This application is crucial in the development of new materials and coatings (Guillaneuf et al., 2010).

Chemical Synthesis and Pharmaceuticals

4-Benzoylbiphenyl compounds have been synthesized and evaluated for their potential antioxidant and anti-inflammatory activities. These compounds, such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, have shown significant biological activities, suggesting their potential in pharmaceutical applications (Sudha et al., 2021).

Material Science and Electronics

Studies on benzophenone analogues, including 4-Benzoylbiphenyl, have explored their impact on the properties of excited ketyl radicals in large aromatic ring systems. These findings are significant for understanding the reactivity and properties of these compounds in various material science and electronic applications (Sakamoto et al., 2006).

Safety and Hazards

Mécanisme D'action

Mode of Action

Benzophenones are generally known to interact with biological systems through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzoylbiphenyl. Specific studies on how environmental factors influence the action of 4-benzoylbiphenyl are currently lacking .

Propriétés

IUPAC Name |

phenyl-(4-phenylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXOWKPVTCPORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062193 | |

| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals | |

| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

4-Benzoylbiphenyl | |

CAS RN |

2128-93-0 | |

| Record name | 4-Phenylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2128-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002128930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzoylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZOYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK25C63WBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 4-benzoylbiphenyl?

A1: 4-Benzoylbiphenyl (C19H14O) is an aromatic ketone with a molecular weight of 258.3 g/mol. While specific spectroscopic data was not provided in the research excerpts, its structure consists of two phenyl rings linked by a single bond, with a benzoyl group (C6H5CO) attached to one of the rings at the para position.

Q2: How does 4-benzoylbiphenyl affect the DC conductivity of polypropylene films?

A2: Research has shown that incorporating 4-benzoylbiphenyl into polypropylene (PP) films can reduce their DC conductivity. [] This modification stems from the introduction of deep trap energy levels within the PP matrix by the 4-benzoylbiphenyl molecules. These deep traps hinder the movement of charge carriers, effectively reducing the overall conductivity of the film. [] This property makes 4-benzoylbiphenyl a potential candidate for improving the performance and safety of power capacitors, especially at elevated temperatures. []

Q3: Can 4-benzoylbiphenyl be synthesized through metal-free methods?

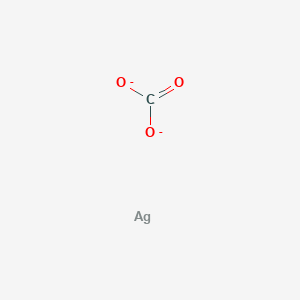

A3: Yes, a novel metal-free synthesis route for 3-amino-4-benzoylbiphenyls, precursors to arylacridones, has been reported. [] This method utilizes potassium carbonate (K2CO3) as a catalyst for a dual C-C-coupled cyclization reaction between β-keto enamines and cinnamaldehydes. [] This environmentally friendly approach offers an alternative to traditional metal-catalyzed reactions, paving the way for sustainable chemical synthesis.

Q4: How does the structure of 4-benzoylbiphenyl influence the properties of its excited ketyl radical?

A4: Studies employing nanosecond-picosecond two-color two-laser flash photolysis have revealed that the fluorescence and properties of the excited ketyl radical of 4-benzoylbiphenyl are significantly influenced by the size and electronic characteristics of its aromatic ring system. [] The extended aromatic system in 4-benzoylbiphenyl, compared to simpler benzophenone analogues, leads to unique photophysical properties and reactivity in the excited state. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)